N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide
Description
N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a cyclohexyl group, a carbamoyl linkage, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-21(2)11-9-17(10-12-21)23(3)20(25)15-6-4-7-16(14-15)22-19(24)18-8-5-13-26-18/h4,6-7,14,17-18H,5,8-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDYWNRHBJEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide typically involves multiple steps:
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Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of 4,4-dimethylcyclohexylamine with a suitable isocyanate to form the carbamoyl intermediate. This reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
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Coupling with Phenyl Derivative: : The carbamoyl intermediate is then coupled with a phenyl derivative, such as 3-bromophenyl oxolane-2-carboxylate, in the presence of a base like triethylamine. This step often requires heating to reflux conditions to ensure complete reaction.
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Cyclization: : The final step involves cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors can be employed, allowing for precise temperature and pressure control.
Solvent Recovery Systems: To minimize waste and reduce costs, solvent recovery systems are integrated into the production line.
Automated Purification: High-performance liquid chromatography (HPLC) or similar automated purification techniques are used to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its carbamoyl group is particularly useful in forming stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing treatments for various diseases.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism by which N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the oxolane ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
